molecular formula C6H3BrClF B027530 1-Bromo-2-chloro-4-fluorobenzene CAS No. 110407-59-5

1-Bromo-2-chloro-4-fluorobenzene

Cat. No. B027530
M. Wt: 209.44 g/mol
InChI Key: LEFQPBAWVJEIJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds involves multi-step chemical reactions, including diazotization and bromination. Guo Zhi-an (2009) synthesized 1,2-bis(bromomethyl)-4-fluorobenzene through radical bromination using bromine, demonstrating the influence of reaction conditions on the yield and purity of bromo-fluorobenzene derivatives (Guo Zhi-an, 2009).

Molecular Structure Analysis

D. Mahadevan et al. (2011) conducted a detailed FT-IR, FT-Raman, and UV spectroscopic investigation of 1-bromo-3-fluorobenzene, employing DFT calculations to analyze the molecular geometry and vibrational frequencies. Their work offers insights into the electronic properties and thermodynamic behavior of bromo-fluorobenzene compounds, which can be related to 1-bromo-2-chloro-4-fluorobenzene (Mahadevan et al., 2011).

Chemical Reactions and Properties

K. Kobayashi et al. (2011) explored the synthesis of 1-bromo-2-fluorobenzene derivatives, highlighting the reactivity and transformation of these compounds through nucleophilic aromatic substitution reactions. This work reflects the chemical reactivity of 1-bromo-2-chloro-4-fluorobenzene in forming new bonds and participating in complex reactions (Kobayashi et al., 2011).

Physical Properties Analysis

The study on the photofragmentation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene by Xi-Bin Gu et al. (2001) reveals important aspects of the photophysical behavior of bromo-fluorobenzene compounds under UV irradiation, providing valuable data on their stability and energy distribution, which can be extrapolated to 1-bromo-2-chloro-4-fluorobenzene (Gu et al., 2001).

Chemical Properties Analysis

Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes, as investigated by Jianbin Chen et al. (2014), demonstrate the compound's potential in forming heterocyclic structures. This study showcases the versatility of bromo-fluorobenzene compounds in synthetic organic chemistry, indicating similar possibilities for 1-bromo-2-chloro-4-fluorobenzene (Chen et al., 2014).

Scientific Research Applications

  • Fluorination of Aromatic Compounds : Fedorov et al. (2015) explored the fluorination of aromatic compounds using xenon difluoride in the presence of boron trifluoride etherate, achieving a conversion rate of 92% to produce fluorobenzene and other fluorinated products, including 2-fluoro-4-nitroanisole (Fedorov, A. E., et al., 2015).

  • Regioselective Ortho-Lithiation : Mongin and Schlosser (1996) investigated the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, leading to various products like 5-chloro-2-fluorobenzo (Mongin, F., & Schlosser, M., 1996).

  • Palladium-Catalyzed Carbonylative Reactions : Chen et al. (2014) demonstrated the use of palladium-catalyzed carbonylative reactions with 1-bromo-2-fluorobenzenes and various nucleophiles, producing moderate to good yields of six-membered heterocycles (Chen, Jianbin, et al., 2014).

  • Hydroxyl Radical Reactions : Mohan and Mittal (1996) studied the reactions of hydroxyl radicals with 1-bromo-2-fluorobenzene, leading to the formation of radical cations in both neutral and acidic solutions (Mohan, H., & Mittal, J., 1996).

  • Selective Ortho-Metalation : Baenziger et al. (2019) focused on the selective ortho-metalation of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene, leading to good yields of various products, including a Negishi coupling (Baenziger, M., et al., 2019).

  • Vibrational Spectra Analysis : Aralakkanavar et al. (1992) analyzed the vibrational spectra of different substituted benzenes, including 1-bromo-2,4-difluorobenzene and 1,3-dichloro-4-fluorobenzene, to study their reactivity and regioselectivity (Aralakkanavar, M. K., et al., 1992).

Safety And Hazards

The compound is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided .

Future Directions

The compound may be used in the preparation of benzonorbornadiene derivatives . It may also serve as a starting material in the multi-step synthesis of AZD3264, an inhibitor of nuclear factor κ-B kinase-2 .

properties

IUPAC Name

1-bromo-2-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFQPBAWVJEIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369898
Record name 1-Bromo-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-4-fluorobenzene

CAS RN

110407-59-5
Record name 1-Bromo-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-chloro-4-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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